Dizinc 5,5'-(ethane-1,2-diyl)bis(2,3,7,8,12,13,17,18-octaethylporphine-21,22-diide)
Overview
Description
“Dizinc 5,5’-(ethane-1,2-diyl)bis(2,3,7,8,12,13,17,18-octaethylporphine-21,22-diide)” is a chemical compound with the molecular formula C74H90N8Zn2 . It has an average mass of 1222.378 Da and a monoisotopic mass of 1218.587158 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its large molecular formula. Detailed structural analysis would typically involve techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Scientific Research Applications
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Coordination Polymers
- Field : Chemistry, specifically coordination chemistry .
- Application : Synthesis of coordination polymers .
- Method : These polymers were synthesized under hydrothermal conditions . Their structures were determined by single-crystal X-ray diffraction analyses and further characterized by infrared spectra (IR), elemental analyses, powder X-ray diffraction (PXRD), and thermogravimetric (TG) analyses .
- Results : Ten new coordination polymers were synthesized, each with unique structures and properties . The effects of the ligands and the metal ions on the structures of the coordination polymers were discussed . The luminescent properties and the optical band gaps of these polymers were also investigated .
-
High-Energy-Density Material
- Field : Materials Science .
- Application : Development of high-energy-density materials .
- Method : The compound was synthesized and its density was measured at different temperatures .
- Results : The compound exhibited a surprisingly high density of 1.91 g cm −3 at 100 K (1.86 g cm −3 at 298 K). Its detonation velocity (9017 m s −1) is considerably superior to those of RDX (8795 m s −1), suggesting it is a competitive high-energy-density material .
-
Synthesis of Coordination Polymers
- Field : Coordination Chemistry .
- Application : Synthesis of coordination polymers .
- Method : These polymers were synthesized under hydrothermal conditions . Their structures were determined by single-crystal X-ray diffraction analyses and further characterized by infrared spectra (IR), elemental analyses, powder X-ray diffraction (PXRD), and thermogravimetric (TG) analyses .
- Results : Ten new coordination polymers were synthesized, each with unique structures and properties . The effects of the ligands and the metal ions on the structures of the coordination polymers were discussed . The luminescent properties and the optical band gaps of these polymers were also investigated .
-
High-Energy-Density Material
- Field : Materials Science .
- Application : Development of high-energy-density materials .
- Method : The compound was synthesized and its density was measured at different temperatures .
- Results : The compound exhibited a surprisingly high density of 1.91 g cm −3 at 100 K (1.86 g cm −3 at 298 K). Its detonation velocity (9017 m s −1) is considerably superior to those of RDX (8795 m s −1), suggesting it is a competitive high-energy-density material .
-
Coordination Polymers Based on 5,5’-(ethane-1,2-diyl)-bis(oxy)diisophthalic Acid
- Field : Coordination Chemistry .
- Application : Synthesis of coordination polymers .
- Method : These polymers were synthesized under hydrothermal conditions . Their structures were determined by single-crystal X-ray diffraction analyses and further characterized by infrared spectra (IR), elemental analyses, powder X-ray diffraction (PXRD), and thermogravimetric (TG) analyses .
- Results : Ten new coordination polymers were synthesized, each with unique structures and properties . The effects of the ligands and the metal ions on the structures of the coordination polymers were discussed . The luminescent properties and the optical band gaps of these polymers were also investigated .
-
High-Energy-Density Material
- Field : Materials Science .
- Application : Development of high-energy-density materials .
- Method : The compound was synthesized and its density was measured at different temperatures .
- Results : The compound exhibited a surprisingly high density of 1.91 g cm −3 at 100 K (1.86 g cm −3 at 298 K). Its detonation velocity (9017 m s −1) is considerably superior to those of RDX (8795 m s −1), suggesting it is a competitive high-energy-density material .
properties
IUPAC Name |
dizinc;2,3,7,8,12,13,17,18-octaethyl-5-[2-(2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diid-5-yl)ethyl]porphyrin-21,22-diide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H90N8.2Zn/c1-17-41-45(21-5)63-37-67-49(25-9)53(29-13)71(79-67)57(72-54(30-14)50(26-10)68(80-72)38-64-46(22-6)42(18-2)60(76-64)35-59(41)75-63)33-34-58-73-55(31-15)51(27-11)69(81-73)39-65-47(23-7)43(19-3)61(77-65)36-62-44(20-4)48(24-8)66(78-62)40-70-52(28-12)56(32-16)74(58)82-70;;/h35-40H,17-34H2,1-16H3;;/q-4;2*+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFYYVDUZMGZPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)CC)CC)CC)CC)CCC6=C7C(=C(C(=CC8=NC(=CC9=NC(=CC1=C(C(=C6[N-]1)CC)CC)C(=C9CC)CC)C(=C8CC)CC)[N-]7)CC)CC)CC.[Zn+2].[Zn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H90N8Zn2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80580532 | |
Record name | Dizinc 5,5'-(ethane-1,2-diyl)bis(2,3,7,8,12,13,17,18-octaethylporphine-21,22-diide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80580532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1222.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dizinc 5,5'-(ethane-1,2-diyl)bis(2,3,7,8,12,13,17,18-octaethylporphine-21,22-diide) | |
CAS RN |
92995-45-4 | |
Record name | Dizinc 5,5'-(ethane-1,2-diyl)bis(2,3,7,8,12,13,17,18-octaethylporphine-21,22-diide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80580532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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